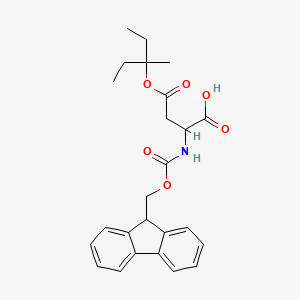

Fmoc-D-Asp(OMpe)-OH

Description

Overview of D-Amino Acids in Synthetic Peptide Design

While the vast majority of naturally occurring proteins are composed of L-amino acids, their mirror images, D-amino acids, offer unique advantages in synthetic peptide design. psu.edujpt.com One of the primary benefits of incorporating D-amino acids into a peptide sequence is enhanced stability. lifetein.com Peptides containing D-amino acids are significantly more resistant to degradation by enzymes like proteases, which are stereospecific for L-amino acids. jpt.comlifetein.com This resistance can dramatically increase the peptide's half-life in biological systems, a crucial factor for therapeutic applications. lifetein.com Furthermore, D-peptides can exhibit unique biological activities and improved bioavailability compared to their L-counterparts. lifetein.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylpentan-3-yloxy)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO6/c1-4-25(3,5-2)32-22(27)14-21(23(28)29)26-24(30)31-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,4-5,14-15H2,1-3H3,(H,26,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGKUYKLHYQKPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fmoc D Asp Ompe Oh: a Specialized Amino Acid Building Block

Structural Design and Rationale for Fmoc-D-Asp(OMpe)-OH

The efficacy of this compound lies in the deliberate choice of its protecting groups: the fluorenylmethoxycarbonyl (Fmoc) group for the α-amine and the 3-methylpent-3-yl (OMpe) ester for the β-carboxyl side-chain. This combination provides a robust and reliable building block for the incorporation of D-aspartic acid into peptide chains.

Fluorenylmethoxycarbonyl (Fmoc) as the Nα-Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino group of the aspartic acid. publish.csiro.au A key advantage of the Fmoc group is its lability under basic conditions, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgpublish.csiro.au This allows for its removal without affecting the acid-labile protecting groups commonly used for amino acid side chains or the linkage of the peptide to the solid support in Fmoc-based SPPS. wikipedia.orgpeptide-li.com

The Fmoc group offers several benefits in peptide synthesis:

Orthogonality: Its base-lability provides orthogonality with acid-labile side-chain protecting groups and resin linkers. peptide.comthermofisher.com

Mild Deprotection: The use of a weak base like piperidine for deprotection minimizes side reactions that can be promoted by harsh acidic conditions. wikipedia.org

Monitoring: The fluorenyl group has a strong UV absorbance, which allows for real-time monitoring of the deprotection step by spectrophotometry. publish.csiro.au

Methylpentyl (OMpe) Ester as the β-Carboxyl Side-Chain Protecting Group

A significant challenge during the synthesis of peptides containing aspartic acid is the base-catalyzed formation of a cyclic aspartimide intermediate. iris-biotech.denih.gov This side reaction can lead to the formation of undesired α- and β-peptide isomers and racemization, complicating the purification process and reducing the yield of the target peptide. iris-biotech.deiris-biotech.de

The 3-methylpent-3-yl (OMpe) ester was introduced as a sterically hindered protecting group for the β-carboxyl group of aspartic acid to mitigate this problem. lookchem.com The bulky nature of the OMpe group provides greater steric hindrance compared to the more conventional tert-butyl (OtBu) group. cem.com This steric shield effectively suppresses the intramolecular cyclization that leads to aspartimide formation, especially in sequences prone to this side reaction, such as those containing Asp-Gly, Asp-Asn, or Asp-Ser motifs. nih.govcem.com Research has shown that using OMpe protection can significantly reduce aspartimide impurities. For instance, in the synthesis of DARPin pE59, OMpe protection reduced these impurities to less than 3%, a notable improvement over the approximately 12% observed with OtBu protection.

Contextualization within Aspartic Acid Derivatives for Peptide Synthesis

The development of this compound is part of a broader effort to create more efficient and reliable methods for peptide synthesis. Its advantages become clear when compared to standard and other advanced protecting group strategies for aspartic acid.

Comparative Analysis with Standard Aspartate Protecting Groups (e.g., OtBu)

The standard protecting group for the aspartic acid side chain in Fmoc-SPPS is the tert-butyl (OtBu) ester. peptide.com While widely used, Fmoc-Asp(OtBu)-OH is known to be susceptible to aspartimide formation under the basic conditions of Fmoc deprotection. nih.govpeptide.com

| Feature | This compound | Fmoc-D-Asp(OtBu)-OH |

| Side-Chain Protecting Group | 3-methylpent-3-yl (OMpe) | tert-butyl (OtBu) |

| Steric Hindrance | High | Moderate |

| Aspartimide Suppression | Superior | Prone to formation |

| Purity of Crude Peptide | Higher, especially in problematic sequences. biotage.com | Lower, with increased aspartimide-related impurities. |

The increased steric bulk of the OMpe group provides a distinct advantage in minimizing a critical side reaction, leading to cleaner crude peptide products and simplifying subsequent purification efforts. biotage.com

Advancements in Hindered Ester Protecting Groups (e.g., OEpe, OBno, OPhp)

The success of the OMpe group has spurred further research into even more sterically hindered ester protecting groups to further suppress aspartimide formation. These advancements aim to provide peptide chemists with a broader toolkit to tackle challenging sequences.

Recent developments include trialkylcarbinol-based esters such as:

3-ethyl-3-pentyl (OEpe) researchgate.netacs.org

5-n-butyl-5-nonyl (OBno) researchgate.net

4-n-propyl-4-heptyl (OPhp) researchgate.netgoogle.com

These groups, with their increased bulk, have demonstrated exceptional efficacy in minimizing aspartimide by-products, even in highly susceptible sequences like Asp-Gly. researchgate.netresearchgate.net Studies comparing these newer derivatives with OMpe and OtBu have shown a clear trend: increasing the steric demand of the protecting group leads to a significant reduction in aspartimide formation. researchgate.netissuu.com This ongoing research highlights the importance of side-chain engineering to overcome the inherent challenges of peptide synthesis.

Synthetic Methodologies for Fmoc D Asp Ompe Oh and Its Integration into Peptide Chains

Strategies for Fmoc-D-Asp(OMpe)-OH Synthesis

The synthesis of this compound involves two critical aspects: establishing the D-enantiomeric configuration of the aspartic acid core and selectively functionalizing the β-carboxyl group with the 3-methylpent-3-yl (OMpe) ester, all while the α-amino group is protected by the fluorenylmethoxycarbonyl (Fmoc) group.

Enantioselective Synthesis Routes for D-Amino Acid Derivatives

The production of the D-aspartic acid scaffold is a prerequisite for the synthesis of this compound. While racemic mixtures of amino acids can be produced through chemical synthesis, enantiomerically pure D-amino acids are typically obtained through enzymatic or chemoenzymatic methods that offer high stereoselectivity. mdpi.commdpi.com

Several enzymatic strategies are employed for the synthesis of D-amino acids:

Hydantoinase Process : This industrial method involves a multi-enzyme system. A hydantoin racemase converts a racemic hydantoin substrate, which can be chemically synthesized, into the D-isomer. A D-hydantoinase then hydrolyzes the D-hydantoin to the corresponding D-N-carbamoyl-amino acid, which is subsequently converted to the desired D-amino acid by a D-carbamoylase. springernature.com

Aminotransferases : D-amino acid aminotransferases can catalyze the synthesis of D-amino acids from their corresponding α-keto acids. For instance, D-aspartate has been synthesized from oxaloacetate using a multi-enzyme system involving D-amino acid aminotransferase, glutamate racemase, and glutamate dehydrogenase. mdpi.com

Racemases : Aspartate racemase can directly convert L-aspartic acid, the naturally abundant enantiomer, into D-aspartic acid. google.comnih.gov This provides a direct route to the desired D-isomer from a readily available starting material.

Chemoenzymatic Synthesis : These methods combine chemical steps with enzymatic reactions. For example, an adenylation domain from a nonribosomal peptide synthetase can activate a D-amino acid for subsequent dipeptide synthesis, demonstrating the enzymatic acceptance of D-isomers. asm.org

These enzymatic methods provide access to optically pure D-aspartic acid, which serves as the starting material for the subsequent functionalization steps to yield this compound.

Regioselective Functionalization Techniques for Aspartate Side Chains

Once D-aspartic acid is obtained, the next crucial step is the regioselective protection of the α-amino group with Fmoc and the esterification of the β-carboxyl group to form the OMpe ester, leaving the α-carboxyl group free for peptide coupling.

The selective esterification of the β-carboxyl group of aspartic acid, while the α-carboxyl group remains free or is temporarily protected, is a key challenge. Various strategies have been developed to achieve this regioselectivity:

Solvent-Controlled Anhydride Opening : The reaction of N-protected aspartic acid anhydrides with anilines has been shown to be highly regioselective depending on the solvent used. In non-polar solvents like benzene, attack at the α-carbonyl is favored, whereas in polar aprotic solvents like DMSO, the β-anilide is the major product. researchgate.net This principle can be adapted for ester formation.

Catalyst-Mediated Esterification : The use of specific catalysts can direct esterification to the side chain. For example, chlorotrimethylsilane (TMSCl) has been used as an acid catalyst precursor for the selective esterification of L-aspartic and L-glutamic acids with various alcohols, including tertiary alcohols. researchgate.netnih.gov

Orthogonal Protection Strategy : A common route involves first protecting the α-amino group with the Fmoc group and the α-carboxyl group with a temporary protecting group. The free β-carboxyl group can then be esterified with 3-methyl-3-pentanol using a suitable coupling agent like dicyclohexylcarbodiimide (DCC). Subsequent selective removal of the α-carboxyl protecting group yields the final product.

The synthesis of related derivatives, such as Fmoc-D-aspartic acid β-allyl ester and Fmoc-D-aspartic acid β-tert-butyl ester, follows similar principles of regioselective esterification and is well-established in peptide chemistry. chemimpex.comchemimpex.com These established methods provide a framework for the synthesis of the OMpe ester.

Incorporation into Solid-Phase Peptide Synthesis (SPPS) Protocols

This compound is specifically designed for use in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. cem.com Its unique structural features offer significant advantages within the widely used Fmoc/tBu SPPS strategy.

Adaptation within the Fmoc/tBu SPPS Strategy

The standard Fmoc/tBu SPPS strategy relies on the base-lability of the Nα-Fmoc protecting group (removed by piperidine) and the acid-lability of the side-chain protecting groups (like tert-butyl, tBu), which are removed during the final cleavage from the resin with trifluoroacetic acid (TFA). nbinno.com

A significant side reaction in Fmoc SPPS is the formation of aspartimide, which occurs when the peptide backbone nitrogen attacks the side-chain carbonyl of an activated aspartic acid residue. nbinno.com This is particularly problematic when aspartic acid is followed by residues like glycine (B1666218), serine, or asparagine. The resulting succinimide (B58015) ring can then be opened by the piperidine (B6355638) used for Fmoc deprotection, leading to a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and piperidide adducts, which are often difficult to separate from the target peptide. glpbio.compeptide.com

This compound is designed to mitigate this problem. The 3-methylpent-3-yl (OMpe) ester is a bulky, sterically hindering group. nbinno.comadvancedchemtech.com This steric bulk physically obstructs the intramolecular cyclization required for aspartimide formation. iris-biotech.de Comparative studies have shown that bulky side-chain protecting groups like OMpe, and even larger ones like 3-ethyl-3-pentyl (OEpe) and 5-n-butyl-5-nonyl (OBno), are significantly more effective at suppressing aspartimide formation than the standard OtBu group. nih.govsigmaaldrich.comresearchgate.net

The use of this compound, therefore, represents a crucial adaptation for synthesizing "difficult" peptide sequences prone to this side reaction, leading to higher purity of the crude peptide and simplifying subsequent purification. cem.com

| Protecting Group | Chemical Name | Relative Steric Bulk | Effectiveness in Aspartimide Suppression |

|---|---|---|---|

| OtBu | tert-butyl | Standard | Moderate |

| OMpe | 3-methylpent-3-yl | High | High |

| OEpe | 3-ethyl-3-pentyl | Very High | Very High |

| OBno | 5-n-butyl-5-nonyl | Extremely High | Extremely High |

Automated Peptide Synthesis Application

Automated peptide synthesizers are widely used to improve the efficiency and reproducibility of SPPS. These instruments automate the repetitive cycles of deprotection, washing, coupling, and capping. The incorporation of unnatural amino acids, including D-isomers and those with modified side chains like this compound, is a key capability of modern automated synthesis platforms. cem.com

The coupling of sterically hindered amino acids can be challenging and may require extended reaction times or elevated temperatures. Microwave-assisted automated peptide synthesizers are particularly effective in this regard, as microwave energy can accelerate the coupling of bulky amino acids, ensuring the reaction goes to completion efficiently. cem.com Fmoc-Asp(OMpe)-OH has been successfully used in microwave-assisted SPPS protocols, demonstrating its compatibility with automated synthesis technologies. cem.com

Compatibility with Diverse Coupling Reagents

The formation of the peptide bond between the free α-carboxyl group of the incoming amino acid and the free N-terminal amine of the growing peptide chain is facilitated by a coupling reagent. bachem.com The choice of coupling reagent is critical, especially for sterically hindered amino acids like this compound, where the bulky side chain can impede the reaction. researchgate.netnih.gov

This compound is compatible with a range of modern coupling reagents, although more potent activators are generally preferred to overcome the steric hindrance.

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are commonly used, often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to accelerate coupling and suppress racemization. bachem.compeptide.com DIC is particularly suitable for automated SPPS as its urea byproduct is soluble in common solvents. bachem.com

Aminium/Uronium Salts : Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU are highly efficient and provide rapid coupling, making them well-suited for hindered amino acids. peptide.compeptide.com HATU is often preferred for its high reactivity and reduced risk of racemization. peptide.com

Phosphonium Salts : Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also very effective for difficult couplings. researchgate.net

For a sterically demanding residue like this compound, aminium/uronium or phosphonium salt reagents are often the preferred choice to ensure high coupling efficiency, especially in automated protocols where reaction times are standardized.

| Reagent Class | Examples | General Suitability for Hindered Couplings |

|---|---|---|

| Carbodiimides | DCC, DIC (+ HOBt/Oxyma) | Effective, but may require longer reaction times. |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Highly effective, rapid coupling. Often preferred. |

| Phosphonium Salts | PyBOP, PyAOP | Very effective, particularly for difficult sequences. |

Considerations for Solution-Phase Peptide Synthesis

The integration of this compound into peptide chains via solution-phase peptide synthesis (SolPPS) offers a powerful strategy for the production of peptides, particularly when scalability and the avoidance of resin-related issues are primary concerns. However, the unique structural characteristics of this building block, namely the bulky 3-methylpent-3-yl (OMpe) ester protecting group, necessitate careful consideration of several synthetic parameters to ensure high coupling efficiency, minimize side reactions, and facilitate purification.

Advantages and Disadvantages of this compound in Solution-Phase Synthesis

The primary advantage of employing this compound in peptide synthesis is the significant reduction of aspartimide formation. openaccesspub.org This side reaction, catalyzed by the basic conditions used for Fmoc group removal (typically with piperidine), can lead to a mixture of α- and β-aspartyl peptides and racemization, complicating purification and reducing the yield of the desired product. iris-biotech.de The steric hindrance provided by the OMpe group effectively shields the β-carboxyl group, mitigating this unwanted cyclization. google.com

In the context of solution-phase synthesis, this attribute is particularly beneficial as the purification of closely related peptide impurities can be challenging without the aid of solid-phase wash steps. acs.org However, the bulky nature of the OMpe group also presents potential disadvantages. Steric hindrance can slow down the coupling reaction, potentially requiring longer reaction times or more potent coupling reagents to achieve complete acylation. nih.gov Furthermore, the increased hydrophobicity imparted by the OMpe group can influence the solubility of the growing peptide fragment, which is a critical factor in maintaining a homogeneous reaction mixture in solution-phase synthesis. creative-peptides.com

| Aspect | Advantages in Solution-Phase Synthesis | Disadvantages in Solution-Phase Synthesis |

|---|---|---|

| Side Reaction Control | Excellent suppression of aspartimide formation, leading to higher purity of the crude product. openaccesspub.orgiris-biotech.de | - |

| Coupling Kinetics | - | Potential for slower coupling rates due to steric hindrance from the bulky OMpe group. nih.gov |

| Solubility | Enhanced solubility in some organic solvents may be observed due to the hydrophobic nature of the OMpe group. | Risk of decreased solubility or aggregation of larger protected peptide fragments in certain solvent systems. creative-peptides.comnih.gov |

| Purification | Simplified purification due to a cleaner crude product with fewer aspartimide-related impurities. google.com | Challenges in separating unreacted starting materials or byproducts if coupling is incomplete. |

Coupling Reagents and Optimization

The choice of coupling reagent is critical when incorporating sterically hindered amino acids like this compound. Standard carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), when used with additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma Pure), can be effective. bachem.com However, for more challenging couplings, phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or uronium/aminium reagents such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are often preferred due to their high reactivity and ability to overcome steric hindrance. acs.orgbachem.com

Optimization of coupling conditions may involve adjusting the stoichiometry of the reagents, reaction temperature, and time. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to ensure the reaction goes to completion.

| Coupling Reagent Class | Examples | Considerations for this compound |

|---|---|---|

| Carbodiimides | DCC, DIC (+ HOBt or Oxyma Pure) | Generally effective, but may require longer reaction times. The byproduct of DCC, dicyclohexylurea (DCU), has low solubility which can simplify purification in some cases. bachem.com |

| Phosphonium Salts | PyBOP, PyAOP | Highly efficient for sterically hindered couplings. acs.org |

| Uronium/Aminium Salts | HBTU, TBTU, HATU, COMU | Excellent reactivity and often lead to high coupling efficiencies with reduced racemization. bachem.com |

Solubility and Purification of Protected Peptides

A significant challenge in multi-step solution-phase synthesis is maintaining the solubility of the growing, protected peptide chain. biomatik.com While Fmoc-protected amino acids are generally soluble in common organic solvents like dimethylformamide (DMF), dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP), the solubility of the resulting peptide can decrease as the chain elongates. nih.gov The hydrophobic OMpe group can either enhance solubility in less polar organic solvents or contribute to aggregation and precipitation, particularly in longer peptide sequences. nih.gov Careful selection of the solvent system for both the coupling reaction and subsequent work-up is therefore essential.

Purification of the intermediate protected peptides in solution-phase synthesis typically relies on extraction and precipitation/crystallization techniques. nih.gov The increased lipophilicity from the OMpe group can be leveraged to facilitate extraction into organic solvents. However, it can also make the removal of similarly lipophilic byproducts or excess reagents more difficult. Each purification step must be carefully designed to selectively remove impurities while maximizing the recovery of the desired protected peptide fragment.

Minimization of Aspartimide Formation: a Critical Application of Fmoc D Asp Ompe Oh

Efficacy of the OMpe Protecting Group in Aspartimide Suppression

To combat aspartimide formation, various strategies have been developed, with a primary focus on modifying the aspartic acid side-chain protecting group. biotage.com The use of Fmoc-D-Asp(OMpe)-OH, which incorporates the 3-methylpent-3-yl ester (OMpe) group, is one such advanced approach.

The fundamental principle behind the effectiveness of the OMpe group is steric hindrance. biotage.comlookchem.com The OMpe group is significantly bulkier and more sterically demanding than the conventional tert-butyl (OtBu) group. biotage.comadvancedchemtech.com This increased bulk physically shields the side-chain carbonyl group, impeding the required close approach of the backbone amide nitrogen for the intramolecular cyclization to occur. biotage.comlookchem.com

The added methyl groups and flexible alkyl chains of the OMpe protector increase the steric barrier, interfering with the nucleophilic attack on the β-carboxyl group. lookchem.com This steric blocking strategy has been shown to be highly effective, significantly reducing the rate of aspartimide formation compared to smaller protecting groups like OtBu. biotage.com

Comparative studies using model peptides highly susceptible to aspartimide formation have demonstrated the superior performance of the OMpe protecting group over the standard OtBu group.

One study on the synthesis of the classic scorpion toxin II peptide fragment (VKDGYI) subjected the resin-bound peptide to prolonged treatment with 20% piperidine (B6355638) in DMF to simulate numerous deprotection cycles. The results highlighted the protective effect of different side-chain esters. While specific percentages for OMpe in this direct comparison were part of a broader study, it was shown to be superior to OtBu. sigmaaldrich.commerckmillipore.com In a separate model peptide, VKDGYI, use of an OMpe protecting group limited aspartimide by-products to 25% after 120 piperidine cycles, a significant improvement over the 58% observed with the standard Fmoc-Asp(OtBu)-OH.

Another report indicated that in the synthesis of ubiquitin chains, the OMpe-protected aspartic acid reduced impurities to less than 5%, whereas the OtBu-protected version resulted in over 20% aspartimide by-products. While Fmoc-Asp(OMpe)-OH offers substantial protection, it may still yield detectable amounts of aspartimide in the most challenging sequences, such as Asp-Gly. google.comepo.org For instance, one patent document noted that while being a significant improvement, the Fmoc-Asp(OMpe)-OH derivative still yielded ten times more aspartimide per Fmoc removal cycle than a newer, even more sterically hindered OBno group in a highly susceptible sequence. google.comepo.org

The data below summarizes findings from a comparative study on the scorpion toxin II model peptides, illustrating the reduction in by-product formation when using more sterically hindered protecting groups.

| Asp-Xxx Sequence | Protecting Group | Total Aspartimide By-products (%) | Remaining Target Peptide (%) | D-Asp Content (%) |

|---|---|---|---|---|

| Asp-Gly | OtBu | 62.7 | 37.3 | 27.9 |

| OMpe | 25.8 | 74.2 | 14.0 | |

| Asp-Asn | OtBu | 23.5 | 76.5 | 10.3 |

| OMpe | 3.2 | 96.8 | 1.5 | |

| Asp-Arg | OtBu | 28.5 | 71.5 | 11.9 |

| OMpe | 5.3 | 94.7 | 2.5 |

These studies collectively affirm that the use of this compound is a highly effective strategy for suppressing aspartimide formation, thereby enhancing the purity and yield of synthesized peptides containing problematic Asp-Xxx sequences.

Impact on Chiral Stability of Aspartate Residues

A critical consequence of aspartimide formation is the loss of chiral integrity at the α-carbon of the aspartate residue. The succinimide (B58015) intermediate is chirally labile, and its formation can lead to epimerization, resulting in the incorporation of D-aspartate in place of the intended L-aspartate (or vice-versa). sigmaaldrich.commerckmillipore.com This racemization produces diastereomeric peptides that are nearly impossible to separate from the desired product due to their identical mass and similar physicochemical properties. sigmaaldrich.com

Complementary Strategies for Aspartimide Control in Fmoc SPPS

While the use of sterically demanding protecting groups like OMpe is a primary strategy, several complementary approaches can be employed to further suppress aspartimide formation during Fmoc-SPPS.

Modulation of Fmoc Deprotection Conditions (e.g., Base Strength, Additives)

The conditions used for the removal of the Fmoc protecting group can be modified to minimize aspartimide formation. Reducing the basicity of the deprotection solution is a common approach. This can be achieved by:

Using weaker bases: Piperazine has been shown to be an effective, albeit slower, alternative to piperidine for Fmoc removal with reduced aspartimide formation. biotage.com

Adding acidic additives: The addition of acidic modifiers to the piperidine solution can buffer the basicity and significantly reduce aspartimide-related impurities. nih.govresearchgate.net Commonly used additives include 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl cyano(hydroxyimino)acetate (Oxyma). biotage.comnih.gov Formic acid has also been shown to be effective in minimizing this side reaction. researchgate.netacs.orgrsc.org For instance, adding 5% formic acid to a 20% piperidine solution can limit the deprotonation of the backbone nitrogen preceding the aspartate residue. acs.org

| Deprotection Reagent/Additive | Effect on Aspartimide Formation |

| Piperazine | Reduced formation compared to piperidine. biotage.com |

| HOBt (0.1 M in piperidine) | Significantly reduces aspartimide formation. biotage.com |

| Oxyma (1 M in 20% piperidine) | Reduces impurities from 44% to 15% in a test peptide. nih.gov |

| Formic Acid (1-5% in piperidine) | Minimizes aspartimide formation. researchgate.netacs.orgrsc.org |

Implementation of Backbone Amide Protecting Groups (e.g., Dmb, Hmb)

Protecting the amide backbone nitrogen of the residue following the aspartic acid is a highly effective, and in some cases, complete solution to prevent aspartimide formation. biotage.comnih.gov This strategy works by preventing the initial intramolecular cyclization. The most commonly used backbone protecting groups are 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb). nih.govpeptide.com

These groups are typically introduced as pre-formed dipeptide building blocks, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, particularly for the problematic Asp-Gly sequence. nih.govresearchgate.net While highly effective, this approach can present its own challenges, such as the difficult acylation of the sterically hindered secondary amine formed after the incorporation of the protected dipeptide. nih.gov The Hmb group was introduced to overcome this steric hindrance by facilitating an intramolecular acyl transfer. rsc.org

| Backbone Protecting Group | Application | Advantages | Disadvantages |

| Dmb (2,4-dimethoxybenzyl) | Protection of the Asp-Gly amide bond. researchgate.net | Dramatically increases peptide solubility and can completely prevent aspartimide formation. nih.govrsc.org | Difficult acylation of the hindered secondary amine. nih.gov |

| Hmb (2-hydroxy-4-methoxybenzyl) | General backbone protection. rsc.org | Overcomes the steric hindrance of Dmb through intramolecular acyl transfer. rsc.org | Coupling of the subsequent amino acid can be difficult. researchgate.net |

Exploration of Novel Aspartate Protecting Groups and Methodologies (e.g., Cyanosulfurylides)

The search for more effective strategies to combat aspartimide formation is an ongoing area of research. One promising development is the use of cyanosulfurylides as a protecting group for the aspartic acid side chain. rsc.orgresearchgate.netsemanticscholar.org This approach masks the carboxylic acid with a stable C-C bond, which is resistant to the basic conditions of Fmoc deprotection, thus completely suppressing aspartimide formation. semanticscholar.orgresearchgate.net The cyanosulfurylide group can be removed under mild conditions using electrophilic halogenating agents like N-chlorosuccinimide. iris-biotech.deresearchgate.net This methodology has been successfully applied to the synthesis of peptides prone to aspartimide formation, including teduglutide (B13365) and a domain of the low-density lipoprotein receptor. semanticscholar.org

Research Applications and Advanced Contributions of Fmoc D Asp Ompe Oh in Peptide Science

Design and Synthesis of Modified Peptides for Research Purposes

The primary utility of Fmoc-D-Asp(OMpe)-OH in research is to facilitate the synthesis of complex and modified peptides by effectively minimizing aspartimide formation. sigmaaldrich.comcem.com This common side reaction, which occurs during the repeated piperidine (B6355638) treatments required for Fmoc group removal, can lead to a mixture of unwanted by-products and racemization, compromising the purity and integrity of the final peptide. nih.govbiotage.com The steric hindrance provided by the OMpe group is substantially greater than that of the more common tert-butyl (OtBu) group, offering superior protection against this degradation pathway. sigmaaldrich.comresearchgate.net

Incorporation into Peptidomimetic Structures

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with enhanced properties, such as increased stability and bioavailability. The incorporation of D-amino acids is a cornerstone strategy in peptidomimetic design.

Proteolytic Resistance: Natural peptides composed of L-amino acids are often rapidly degraded by proteases in biological systems. The inclusion of D-amino acids, such as D-aspartic acid from this compound, renders the resulting peptide bonds unrecognizable to most proteases, significantly enhancing the peptide's in vivo half-life. glpbio.comglpbio.com

Structural Fidelity: The reliable synthesis of these peptidomimetics is crucial. By suppressing aspartimide formation, this compound ensures that the D-aspartic residue is incorporated with high fidelity, preventing the formation of undesired β-peptide or racemized impurities that would alter the mimetic's structure and activity. nih.gov

Synthesis of Complex Cyclic and Branched Peptide Architectures

The construction of peptides with non-linear topologies, such as cyclic and branched structures, often requires numerous synthetic steps and prolonged exposure to basic conditions for Fmoc deprotection. This extended synthesis time increases the probability of side reactions.

Minimizing Cumulative By-products: In the synthesis of long or complex sequences, the cumulative effect of even minor side reactions can drastically reduce the yield of the target molecule. nih.gov this compound is particularly valuable in these syntheses because its high efficiency in preventing aspartimide formation ensures cleaner crude products and simplifies the purification of the final complex peptide.

Enabling Difficult Sequences: Sequences containing aspartic acid adjacent to specific residues like glycine (B1666218) (Asp-Gly) are exceptionally prone to aspartimide formation. cem.com The use of this compound makes the synthesis of such "difficult" sequences, which may be required for the functionality of a specific cyclic or branched architecture, more feasible.

Development of Conformationally Constrained Peptide Scaffolds

Controlling the three-dimensional shape of a peptide is critical for modulating its biological activity and receptor-binding affinity. The introduction of unnatural amino acids is a key tool for imposing conformational constraints.

Inducing Specific Turns: The incorporation of a D-amino acid into an L-peptide sequence disrupts standard secondary structures like alpha-helices and beta-sheets. Instead, it often induces specific β-turn or gamma-turn conformations, forcing the peptide backbone into a more rigid and defined scaffold.

Enhanced Receptor Specificity: By locking the peptide into a specific bioactive conformation, researchers can enhance its binding affinity and selectivity for a particular biological target, a crucial aspect of drug development. chemimpex.com The clean and reliable incorporation of the D-Asp residue using the OMpe-protected building block is essential for achieving these well-defined structures.

Role in the Generation of Unnatural Amino Acid and Peptide Libraries

Peptide libraries are powerful tools for discovering new lead compounds in drug development and for probing biological pathways. The quality and diversity of these libraries are paramount for the success of high-throughput screening campaigns.

Expanding Chemical and Structural Diversity for High-Throughput Screening

This compound contributes to the expansion of chemical space in peptide libraries in two significant ways.

Introducing Unnatural Chirality: It allows for the systematic inclusion of D-amino acids, immediately doubling the structural diversity at a given position compared to using only proteinogenic L-amino acids. This provides access to novel peptide structures with unique therapeutic potential.

Ensuring Structural Purity: The reliability of high-throughput screening data depends on the assumption that each compound tested has the intended structure. Aspartimide formation introduces significant structural heterogeneity, leading to false positives or negatives. acs.org By preventing this side reaction, this compound ensures that the members of the peptide library are of high purity and structural integrity, making screening results more reliable. acs.org This is particularly critical in sensitive methodologies like DNA-encoded chemical library (DECL) synthesis. acs.org

Utilization in Combinatorial Chemistry Approaches

Solid-phase peptide synthesis (SPPS) is the primary method used in combinatorial chemistry to generate large libraries of peptides. The efficiency of each chemical step directly impacts the quality of the final library.

Higher Purity and Yield: Research has demonstrated the superior performance of the OMpe protecting group over the standard OtBu group in preventing unwanted side reactions. This leads to a higher percentage of the desired target peptide in the crude product, which is a significant advantage in a combinatorial setting where individual purification may not be feasible.

The following table summarizes comparative findings on the effectiveness of different side-chain protecting groups for aspartic acid in preventing by-product formation during piperidine treatment.

| Protecting Group | Model Peptide Sequence | Treatment Conditions | Target Peptide Remaining (%) | Aspartimide-Related By-products (%) | Reference |

| OMpe | VKDGYI | 20% Piperidine/DMF, 18h | Not explicitly quantified, but shown to be significantly more effective than OtBu | Significantly lower than OtBu | google.com |

| OtBu | VKDGYI | 20% Piperidine/DMF, 18h | Lower than OMpe | Higher than OMpe | google.com |

| OMpe | Scorpion Toxin II fragment | 20% Piperidine/DMF | 4.2 | Not specified | sigmaaldrich.com |

| OtBu | Scorpion Toxin II fragment | 20% Piperidine/DMF | 0.9 | Not specified | sigmaaldrich.com |

| OMpe | Model Peptide | Piperidine treatment | 75 (vs 42 for OtBu) | 25 (vs 58 for OtBu) |

Table data is compiled from multiple sources for illustrative comparison.

Contributions to Advanced Peptide Research

The use of this compound provides a strategic advantage in solid-phase peptide synthesis (SPPS). The N-α-Fmoc group is a standard, base-labile protecting group, while the D-configuration and the OMpe side-chain protection offer solutions to two major challenges in peptide chemistry: enzymatic degradation and side-reactions during synthesis.

The OMpe group is a bulky tertiary ester designed to be more sterically hindered than the commonly used tert-butyl (OtBu) group. researchgate.netug.edu.plbiotage.comub.edu This increased bulk is crucial for physically blocking an undesirable intramolecular reaction known as aspartimide formation, a common side reaction that occurs during the repeated basic conditions used for Fmoc group removal in SPPS. biotage.comcem.com This reaction can lead to a mixture of byproducts, including β-peptides and racemized products, which are difficult to separate from the target peptide. sigmaaldrich.comacs.org By suppressing this pathway, this compound enhances the purity and yield of the final peptide.

Strategies for Enhanced Peptide Stability through D-Amino Acid Incorporation

A primary obstacle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body, leading to a short half-life. pnas.orgnih.govpnas.org Proteolytic enzymes are highly stereospecific and are evolved to recognize and cleave peptide bonds between L-amino acids. nih.gov The incorporation of a D-amino acid, such as D-aspartic acid from this compound, into a peptide chain renders the adjacent peptide bond resistant to cleavage by most endogenous proteases. nih.govbiopharmaspec.comacs.org

Key Research Findings:

Increased Proteolytic Resistance: Introducing D-amino acids is a highly effective strategy to prevent degradation by proteases, which can lead to significant improvements in peptide half-life and potency. pnas.orgnih.govbiopharmaspec.com Studies have shown that modifying the C-terminus of L-peptides with D-amino acids significantly boosts their stability against enzymes like proteinase K. nih.gov

System-wide Stability: The presence of D-amino acids can enhance the effective lifetime of venom peptides in prey and is a known strategy for improving the stability of host defense peptides (HDPs) in serum. mdpi.comfrontiersin.org

General Applicability: This strategy is widely applicable and has been used to stabilize a variety of bioactive peptides, including opioid peptide analogues like D-Ala-2 Met Enkephalin (DALA), which showed potent, long-lasting effects due to reduced degradation. biopharmaspec.com

The following table summarizes the general effect of D-amino acid incorporation on peptide stability.

| Feature | L-Peptide (Standard) | D-Amino Acid Containing Peptide (Diastereomer) | Rationale for Improvement |

| Proteolytic Stability | Low (Susceptible to proteases) | High (Resistant to proteases) | Proteases are stereospecific for L-amino acids. nih.gov |

| In Vivo Half-life | Short | Significantly Increased | Reduced degradation and clearance. pnas.orgbiopharmaspec.com |

| Potency | Can be limited by rapid degradation | Potentially enhanced due to longer duration of action. pnas.orgnih.gov | Increased bioavailability and target engagement time. |

Modulation of Peptide Conformation and Bioactivity through D-Aspartic Acid Analogues

The substitution of an L-amino acid with its D-enantiomer is not a subtle change; it can profoundly alter a peptide's three-dimensional structure. This structural modulation can be harnessed to fine-tune a peptide's biological activity.

Key Research Findings:

Induction of Secondary Structures: The introduction of a D-amino acid can disrupt or induce specific secondary structures. While they can act as "helix breakers" in α-helical peptides, they are well-known for their ability to stabilize β-turn conformations. nih.govfrontiersin.org A β-turn is a compact structure that reverses the direction of the peptide backbone, often found on the surface of proteins and involved in molecular recognition.

Altered Receptor Binding: Since biological activity is dependent on a peptide's surface topology, even a single D-amino acid substitution can change how it binds to its target receptor. pnas.org In some cases, this can lead to enhanced binding affinity and potency. For example, D-phenylalanine is used to generate a potent and stable analogue of α-melanocyte-stimulating hormone by stabilizing a bioactive turn conformation. nih.gov

Chirality-Dependent Bioactivity: The chirality of amino acids can directly regulate the biological functions of self-assembling peptides, including their cytotoxicity and their interactions with cell membranes. frontiersin.org For instance, D-amino acids like D-serine and D-aspartic acid are known to act as neurotransmitters in the brain, highlighting their intrinsic biological roles. nih.gov

The table below illustrates how D-amino acid incorporation can influence peptide structure and function.

| Parameter | Effect of D-Amino Acid Incorporation | Example Application/Outcome |

| Secondary Structure | Can disrupt α-helices and β-sheets; promotes β-turn formation. nih.govfrontiersin.org | Stabilization of bioactive conformations for receptor binding. nih.gov |

| Supramolecular Assembly | Can alter the morphology, size, and handedness of self-assembled structures. frontiersin.org | Creation of novel nanomaterials with different cellular interactions. frontiersin.org |

| Receptor Interaction | Can alter binding affinity and specificity by changing peptide surface topology. pnas.orgmdpi.com | Development of agonists or antagonists with fine-tuned activity. |

| Bioactivity | Can lead to enhanced, reduced, or completely different biological functions. mdpi.comfrontiersin.org | Design of peptides with improved therapeutic indices (e.g., high antimicrobial activity but low toxicity to mammalian cells). mdpi.com |

Engineering of Bioactive Peptides and Protein Mimics for Functional Studies

The unique properties conferred by D-amino acids make reagents like this compound invaluable for peptide engineering. This involves the rational design of peptidomimetics—molecules that mimic the structure and function of natural peptides or proteins but with enhanced properties.

Key Research Findings:

Development of Peptidomimetics: The use of D-amino acids is a key strategy in the field of peptidomimetics. biopharmaspec.com This approach allows for the creation of synthetic peptides that can probe biological systems, act as inhibitors, or serve as therapeutic leads with improved drug-like properties. chemimpex.com

Mirror-Image Phage Display: Advanced techniques like mirror-image phage display synthesize a target protein entirely from D-amino acids and use it to screen libraries of L-peptides. The resulting "hit" peptide is then synthesized in its D-enantiomeric form, which will bind to the natural L-protein target with high affinity and stability. pnas.orgpnas.org

Functional Probes: By creating stable analogues of natural peptides, researchers can conduct functional studies that would otherwise be hampered by the rapid degradation of the native molecule. This allows for a clearer understanding of peptide-receptor interactions and downstream signaling pathways.

The use of this compound in these advanced applications provides a reliable method for incorporating a proteolytically resistant, conformation-directing D-aspartic acid residue, while simultaneously minimizing synthesis-related impurities. This enables the precise engineering of novel bioactive peptides and protein mimics for a wide range of functional studies.

Q & A

Q. What is the structural and functional significance of the OMpe protecting group in Fmoc-D-Asp(OMpe)-OH for peptide synthesis?

The OMpe (methylphenoxy) group protects the β-carboxylic acid side chain of aspartic acid during solid-phase peptide synthesis (SPPS), preventing undesired side reactions like aspartimide formation. This protection is critical for maintaining regioselectivity during coupling steps, particularly in sequences prone to cyclization or racemization. The OMpe group is selected for its stability under standard Fmoc deprotection conditions (e.g., piperidine/DMF) and its enhanced cleavage efficiency compared to tert-butyl (OtBu) groups in specific acidic conditions .

Q. How does this compound differ from other Fmoc-protected aspartic acid derivatives (e.g., Fmoc-Asp(OtBu)-OH) in experimental outcomes?

The OMpe group reduces steric hindrance compared to bulkier groups like OtBu, improving coupling efficiency in sterically demanding sequences. For example, studies show that substituting OtBu with OMpe increased product yields from 9% to 34% during deprotection with DBU/piperidine/DMF, likely due to reduced steric effects and improved solubility in polar solvents .

Advanced Research Questions

Q. What methodologies optimize the incorporation of this compound in peptides prone to aspartimide formation?

Aspartimide formation, a common side reaction in aspartic acid-containing peptides, can be minimized by:

- Using HATU/HOAt/DIEA as coupling reagents to enhance reaction efficiency and reduce prolonged exposure to basic conditions .

- Incorporating low-temperature coupling (0–4°C) to suppress base-induced cyclization .

- Adding oxyma or HOOBt as additives to reduce racemization during activation . Post-synthesis, LC-MS and HPLC analyses are recommended to monitor aspartimide content, with protocols detailed in .

Q. How do solvent and temperature conditions influence the stability of this compound during SPPS?

- DMF or NMP are preferred solvents due to their ability to solubilize both the protected amino acid and resin-bound peptides.

- Elevated temperatures (>40°C) during coupling increase aspartimide risk, whereas room temperature (20–25°C) balances efficiency and stability .

- For long syntheses, intermittent TFA cleavage tests (0.5–1% TFA in DCM) can assess side-chain integrity without full deprotection .

Q. What strategies resolve contradictions in reported yields of OMpe-protected peptides across studies?

Discrepancies often arise from variations in resin type, activation reagents, or deprotection protocols. For reproducibility:

- Standardize resin swelling (e.g., DCM for Wang resin) to ensure uniform reagent diffusion .

- Validate coupling completion via Kaiser tests or FT-IR monitoring of free amine groups .

- Compare results against benchmark studies using identical reagents (e.g., PyBOP vs. HATU) .

Q. How can researchers validate the enantiomeric purity of this compound during peptide assembly?

- Use chiral HPLC with a Crownpak CR-I column to detect D/L isomerization.

- Perform Marfey’s reagent derivatization followed by LC-MS to quantify enantiomeric excess .

- Monitor racemization-prone steps (e.g., prolonged coupling times) with circular dichroism (CD) spectroscopy .

Data Analysis and Validation

Q. What analytical techniques are essential for characterizing this compound in complex peptide sequences?

- High-resolution LC-MS : Confirms molecular weight and detects impurities (e.g., aspartimide byproducts) with a mass accuracy of <5 ppm .

- NMR spectroscopy : Assigns β-carboxylic acid protection via ¹³C chemical shifts (~170–175 ppm for OMpe) .

- Ion-mobility spectrometry (IMS) : Resolves isobaric impurities in branched or cyclic peptides .

Q. How should researchers design controls to distinguish between Asp-specific side reactions and general synthesis errors?

- Synthesize a control peptide replacing Asp with Glu (similar structure but lower cyclization risk).

- Use This compound spiked with deuterated analogs to trace reaction pathways via isotopic labeling .

- Compare parallel syntheses with/without OMpe protection to isolate Asp-related side reactions .

Troubleshooting and Best Practices

Q. Why might this compound exhibit lower coupling efficiency in certain sequences, and how can this be addressed?

Steric hindrance from adjacent bulky residues (e.g., Trp(Boc) or Thr(tBu)) can slow coupling. Solutions include:

Q. What are the implications of residual OMpe group cleavage byproducts on downstream applications?

Incomplete cleavage (e.g., using TFA/scavengers) may leave methylphenoxy fragments, which can interfere with biophysical assays. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.